2-hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide
Description
2-Hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide is a pyrimidine derivative featuring a dihydropyrimidine core with hydroxyl (2-position) and oxo (6-position) substituents. The sulfonamide group at position 5 is linked to a 2,4,6-trimethylphenyl moiety, conferring steric bulk and lipophilicity. This structural motif is significant in medicinal and materials chemistry due to the pyrimidine ring’s role in hydrogen bonding and aromatic interactions.
Properties
IUPAC Name |
2,4-dioxo-N-(2,4,6-trimethylphenyl)-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-7-4-8(2)11(9(3)5-7)16-21(19,20)10-6-14-13(18)15-12(10)17/h4-6,16H,1-3H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCBRITVNZSWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CNC(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-keto ester, the pyrimidine ring can be formed through a cyclization reaction.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Functionalization: Further functionalization steps may be required to introduce the hydroxy and oxo groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for developing new drugs, particularly in the treatment of bacterial infections.
Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting enzymes that utilize PABA, this compound can exert antibacterial effects.
Comparison with Similar Compounds
Target Compound vs. 2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide ()
- Core Structure : Both share a 1,6-dihydropyrimidine ring with hydroxy and oxo groups.
- Position 2 : Target has a hydroxyl group; the analogue substitutes a sulfanyl-acetamide chain.
- Position 5 : Target uses a sulfonamide linkage to a trimethylphenyl group, whereas the analogue employs a sulfanyl group connected to an acetamide-substituted phenyl ring.
Target Compound vs. 6-Oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxylic Acid ()
- Core Structure : Both feature a 1,6-dihydropyrimidine with oxo at position 5.
- Position 5 : Target has a sulfonamide; the analogue substitutes a carboxylic acid.
- Implications: The carboxylic acid introduces ionizability (pH-dependent solubility), whereas the sulfonamide offers non-ionizable polarity, favoring membrane permeability in drug design .
Substituent Variations at Position 5
Functional Group Impact on Physicochemical Properties
- Sulfonamide (Target) : Enhances thermal stability and resistance to hydrolysis compared to sulfanyl or carboxylic acid groups.
- Carboxylic Acid () : Offers pH-responsive solubility, advantageous in gastrointestinal drug delivery.
- Formamide (): Found in 2,6-diamino-4-hydroxy-5-N-methylformamidopyrimidine, this group provides hydrogen-bond donor/acceptor versatility but may reduce metabolic stability compared to sulfonamides .
Aromatic Substituent Comparisons
- Trimethylphenyl (Target) : High lipophilicity (LogP ↑) and steric shielding of the sulfonamide group.
- Sulfamoylphenyl () : Introduces polar sulfamoyl (-SO₂NH₂), enhancing water solubility but increasing molecular weight.
- Phenylethyl () : Balances lipophilicity and flexibility, facilitating conformational adaptability in binding pockets .
Research Findings and Methodological Considerations
Structural data for these compounds are typically resolved using crystallographic tools like SHELX and OLEX2 , which are industry standards for small-molecule refinement. For example, the trimethylphenyl group’s spatial arrangement in the target compound likely required high-resolution diffraction data for accurate modeling .
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